1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-propan-2-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their significant pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with isopropylamine and thiourea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA
- N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYLAMINE
- N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-HEXANAMINE
Uniqueness
N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H16N4S |
---|---|
Molekulargewicht |
212.32 g/mol |
IUPAC-Name |
1-(1,5-dimethylpyrazol-4-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C9H16N4S/c1-6(2)11-9(14)12-8-5-10-13(4)7(8)3/h5-6H,1-4H3,(H2,11,12,14) |
InChI-Schlüssel |
WJPJTRQOKWPQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)NC(=S)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.